Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate
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Overview
Description
Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a furan ring, a pyrrolidine sulfonyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that furan derivatives have been employed as medicines in a number of distinct disease areas . Similarly, pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The pyrrolidine ring also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Furan-containing compounds and pyrrolidine derivatives have been known to interact with various biochemical pathways .
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The switch from traditional resources such as crude oil to biomass for the manufacture of furan platform chemicals (fpcs) has been discussed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.
Coupling Reactions: The furan ring and the pyrrolidine sulfonyl group are then coupled using suitable coupling agents and conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate can be compared with other similar compounds, such as:
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structure of a furan ring and a pyrrolidine sulfonyl group, which provides distinct chemical and biological properties not found in simpler derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-2-20-11(16)9-14-13(17)10-5-6-12(21-10)22(18,19)15-7-3-4-8-15/h5-6H,2-4,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGRKPPCPTGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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